(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid
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Overview
Description
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is a compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an azetidine ring and a tert-butoxycarbonyl (Boc) protecting group. The presence of these functional groups makes it a valuable building block in organic synthesis and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid typically involves the protection of the amino group followed by the formation of the azetidine ring. One common method involves the use of tert-butoxycarbonyl chloride to protect the amino group, followed by cyclization to form the azetidine ring. The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The Boc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and bases like sodium hydroxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxo derivatives, amine derivatives, and substituted azetidines. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid involves its interaction with specific molecular targets. The Boc group provides protection to the amino group, allowing selective reactions to occur at other sites of the molecule. This selective reactivity is crucial in the synthesis of complex molecules and in drug development .
Comparison with Similar Compounds
Similar Compounds
- 1-(tert-Butoxycarbonyl)azetidine-3-carboxylic acid
- 2-[1-(tert-Butoxycarbonyl)azetidin-3-yl]acetic acid
Uniqueness
(S)-2-Amino-3-(1-(tert-butoxycarbonyl)azetidin-3-yl)propanoic acid is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in synthetic applications. The presence of the azetidine ring and the Boc protecting group makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
Molecular Formula |
C11H20N2O4 |
---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H20N2O4/c1-11(2,3)17-10(16)13-5-7(6-13)4-8(12)9(14)15/h7-8H,4-6,12H2,1-3H3,(H,14,15)/t8-/m0/s1 |
InChI Key |
RLVGYLYSDLDRAZ-QMMMGPOBSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC(C1)C[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)CC(C(=O)O)N |
Origin of Product |
United States |
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